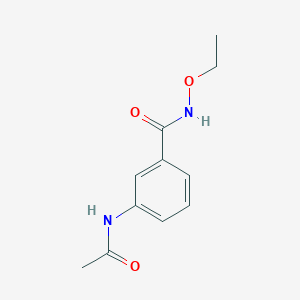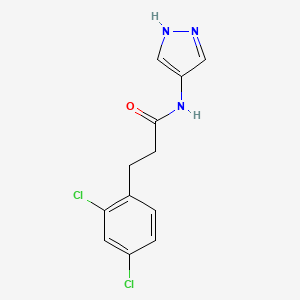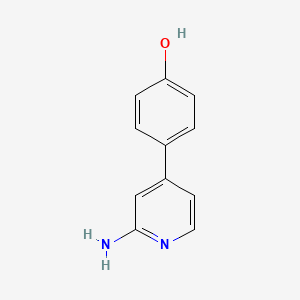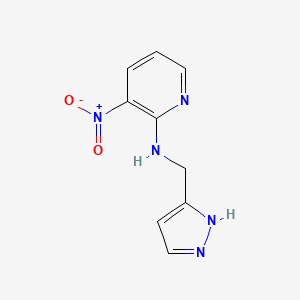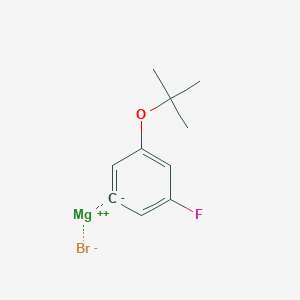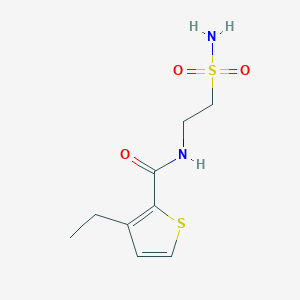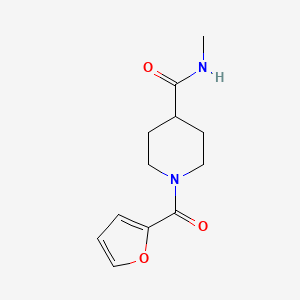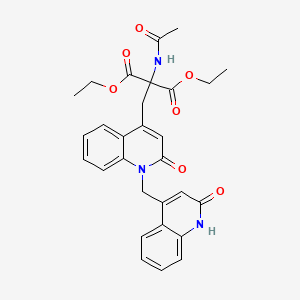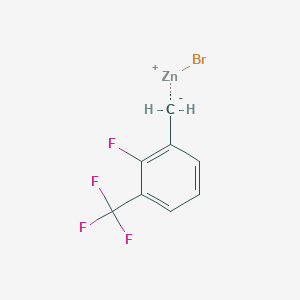
(2-Fluoro-3-(trifluoromethyl)benZyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of fluorine atoms in the compound enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−fluoro−3−(trifluoromethyl)benzyl)bromide+Zn→(2−fluoro−3−(trifluoromethyl)benzyl)zincbromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, organic halides, and other nucleophiles.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and solvent choice (often THF) are crucial for the reaction’s success.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, the primary product is a new carbon-carbon bond between the benzyl group and the organic halide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, fluorinated organic molecules often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of intermediates for various chemical products. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the organic halide, followed by transmetalation with the organozinc reagent, and finally reductive elimination to form the new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and stability of the intermediate species, promoting efficient coupling.
Comparación Con Compuestos Similares
Similar Compounds
- (2-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (4-fluoro-3-(trifluoromethyl)benzyl)zinc bromide
- (2-chloro-3-(trifluoromethyl)benzyl)zinc bromide
Uniqueness
(2-fluoro-3-(trifluoromethyl)benzyl)zinc bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring. This arrangement provides a distinct electronic environment that influences the reactivity and selectivity of the compound in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction rates, yields, and the stability of intermediates.
Propiedades
Fórmula molecular |
C8H5BrF4Zn |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
bromozinc(1+);2-fluoro-1-methanidyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-3-2-4-6(7(5)9)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MZDMXHGDKAFWHG-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C(=CC=C1)C(F)(F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



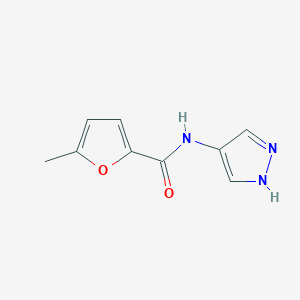
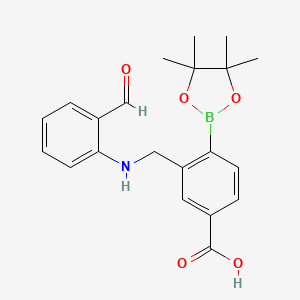
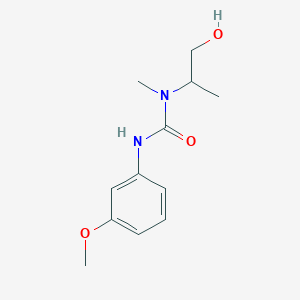
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

